

An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isocyanate

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Abstract

4-Methoxy-2-methylphenyl isocyanate is a versatile reagent in organic synthesis, characterized by the reactive isocyanate functional group attached to a substituted phenyl ring. This document provides a comprehensive overview of its core chemical properties, reactivity, and handling considerations. The information is intended to support laboratory research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is presented in tabular format for clarity, and key logical and experimental workflows are visualized.

Chemical Identity and Structure

4-Methoxy-2-methylphenyl isocyanate, with the CAS number 60385-06-0, is an aromatic isocyanate.[1][2][3] The molecular structure consists of a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and the isocyanate functional group at the 1-position. The presence of the electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the isocyanate moiety.

Molecular Formula: $C_9H_9NO_2$ [4][5]

SMILES: CC1=C(C=CC(=C1)OC)N=C=O[5]

InChI Key: XGRQPTXFVDRJMY-UHFFFAOYSA-N[4][5]

Physicochemical Properties

The physical and chemical properties of **4-Methoxy-2-methylphenyl isocyanate** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
Molecular Weight	163.18 g/mol	[4]
Appearance	Colorless Liquid	[1]
Boiling Point	74 - 76 °C @ 1 mmHg	[1][2]
Density	1.121 g/mL at 25 °C	[2][4]
Refractive Index (n ²⁰ /D)	1.546	[2]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Soluble in organic solvents such as ether, alcohol, and chloroform. Slightly soluble in water, and reacts with it.	[6]

Reactivity and Stability

Reactivity: The core reactivity of **4-Methoxy-2-methylphenyl isocyanate** is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and unstable carbamic acids (which decompose to amines and carbon dioxide), respectively. The electron-donating effects of the methoxy and methyl groups on the phenyl ring may slightly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Stability: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Contact with water, strong acids, strong bases, alcohols, and amines should be avoided as it can lead to vigorous reactions and polymerization.[7]

Hazardous Decomposition Products: Upon combustion, hazardous decomposition products may be formed, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).^[1]

Health and Safety Information

4-Methoxy-2-methylphenyl isocyanate is classified as an acute toxicant (oral, dermal, and inhalation) and a skin/eye irritant.^[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

- Eye Contact: Causes serious eye irritation.^[1]
- Skin Contact: Harmful in contact with skin and causes skin irritation.^[1]
- Inhalation: Harmful if inhaled; may cause respiratory irritation.^{[1][7]}
- Ingestion: Harmful if swallowed.^{[1][7]}

Always consult the Safety Data Sheet (SDS) before handling this compound.^{[1][7]}

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are extensive. The following provides a generalized workflow for the characterization of a liquid chemical reagent like **4-Methoxy-2-methylphenyl isocyanate**.

Protocol: General Workflow for Physicochemical Characterization

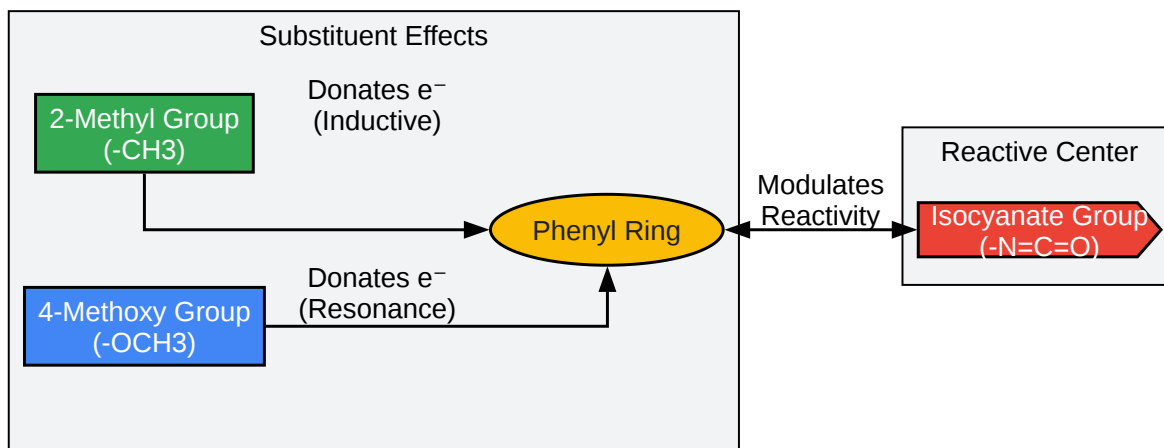
- Purity Assessment (Gas Chromatography - GC):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).
 - Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
 - The resulting chromatogram will indicate the purity of the substance by the relative area of the main peak.

- Boiling Point Determination (Micro-method):
 - Place a small amount of the liquid into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
 - Insert a thermometer and a small, inverted capillary tube into the sample.
 - Heat the Thiele tube gently. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary and the liquid level inside the capillary is the same as the outside.
- Density Measurement (Pycnometer Method):
 - Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
- Refractive Index Measurement (Abbe Refractometer):
 - Place a drop of the liquid on the prism of an Abbe refractometer.
 - Close the prism and allow the temperature to equilibrate (typically 20°C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index directly from the instrument's scale.

Visualizations

Logical Relationship: Structural Influences on Reactivity

The following diagram illustrates how the substituents on the phenyl ring influence the reactivity of the isocyanate group.

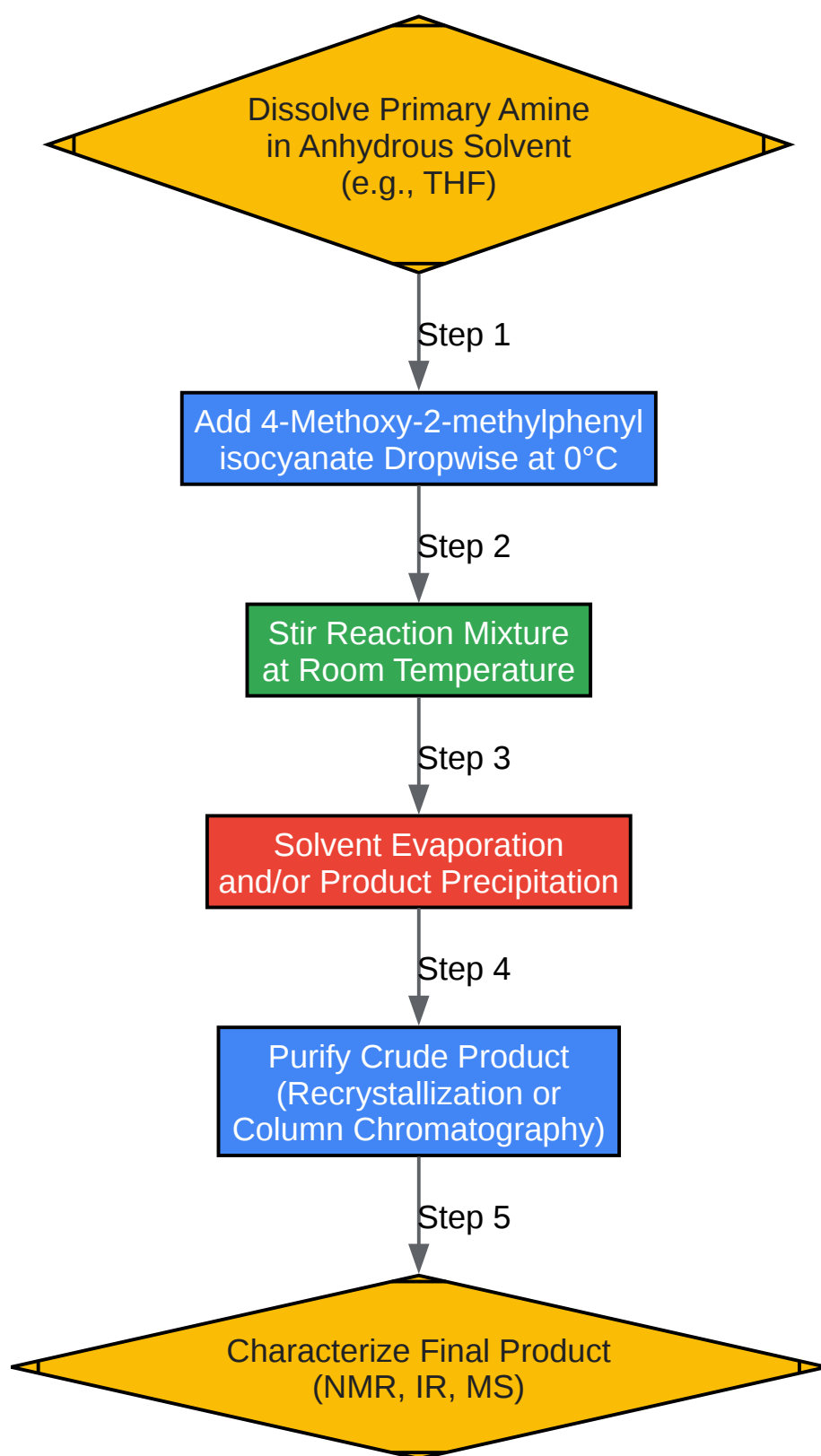


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Caption: Influence of substituents on the isocyanate group's reactivity.

Experimental Workflow: General Synthesis of a Urea Derivative

This diagram outlines a typical experimental procedure for reacting **4-Methoxy-2-methylphenyl isocyanate** with a primary amine to synthesize a substituted urea, a common reaction in drug development and materials science.



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Caption: General workflow for the synthesis of a urea derivative.

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